molecular formula C12H15NO4Si B15179739 (R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione CAS No. 54148-08-2

(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione

Cat. No.: B15179739
CAS No.: 54148-08-2
M. Wt: 265.34 g/mol
InChI Key: GMNTZWSXAJRPQV-SNVBAGLBSA-N
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Description

®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as chiral auxiliaries or intermediates due to their ability to induce stereochemistry in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
  • Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.

    Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.

Scientific Research Applications

Chemistry

  • Used as a chiral auxiliary in asymmetric synthesis.
  • Intermediate in the synthesis of more complex organic molecules.

Biology

  • Potential use in the synthesis of biologically active compounds.

Medicine

  • May serve as a precursor in the synthesis of pharmaceutical agents.

Industry

  • Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
  • Other oxazolidine derivatives with different substituents.

Uniqueness

The unique aspect of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione lies in its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and the outcomes of its reactions.

Properties

CAS No.

54148-08-2

Molecular Formula

C12H15NO4Si

Molecular Weight

265.34 g/mol

IUPAC Name

(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1

InChI Key

GMNTZWSXAJRPQV-SNVBAGLBSA-N

Isomeric SMILES

C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

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